molecular formula C17H20N2O3 B3087422 (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid CAS No. 1173492-85-7

(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid

Cat. No.: B3087422
CAS No.: 1173492-85-7
M. Wt: 300.35 g/mol
InChI Key: ZAFJKIIYGWCFEP-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid ( 1173492-85-7) is a high-purity chemical reagent with a molecular formula of C17H20N2O3 and a molecular weight of 300.35 g/mol . This compound features a distinct acrylic acid backbone linked to a methoxyphenyl ring, which is further substituted with a 3,4,5-trimethyl-1H-pyrazol-1-ylmethyl group, giving it a unique structural profile for scientific investigation . The (2E) stereochemistry indicates the specific trans configuration of the acrylic acid double bond, a critical feature for its molecular interactions. With a calculated LogP (XLogP3) value of approximately 2.9 and a topological polar surface area of 64.4 Ų, this compound presents favorable physicochemical properties for research applications, particularly in medicinal chemistry and agrochemical development where such characteristics influence bioavailability and activity . Researchers value this compound as a key synthetic intermediate or a core structural motif for designing novel active molecules. Its structure, incorporating both pyrazole and cinnamic acid derivatives, suggests potential for development in areas such as fungicidal agents, given the known activity of similar pyrazole-containing compounds in crop protection . It is supplied with guaranteed purity and stability, requiring cold-chain transportation to preserve its integrity . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(E)-3-[4-methoxy-3-[(3,4,5-trimethylpyrazol-1-yl)methyl]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-11-12(2)18-19(13(11)3)10-15-9-14(6-8-17(20)21)5-7-16(15)22-4/h5-9H,10H2,1-4H3,(H,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFJKIIYGWCFEP-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC2=C(C=CC(=C2)C=CC(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(N=C1C)CC2=C(C=CC(=C2)/C=C/C(=O)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolylmethyl intermediate: This step involves the reaction of 3,4,5-trimethyl-1H-pyrazole with a suitable alkylating agent to form the pyrazolylmethyl intermediate.

    Coupling with the phenylacrylic acid derivative: The pyrazolylmethyl intermediate is then coupled with a phenylacrylic acid derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenylacrylic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory applications. The incorporation of the pyrazole moiety is known to enhance biological activity due to its ability to interact with various biological targets.

Case Study: Anticancer Activity
Research indicates that derivatives of acrylic acids can exhibit cytotoxic effects against cancer cell lines. A study demonstrated that (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid showed promising results in inhibiting the proliferation of specific cancer cells in vitro, suggesting its potential as a lead compound for further development .

Material Science

The compound's unique structure allows it to be utilized in the synthesis of novel polymers and materials. Its ability to undergo polymerization reactions makes it a candidate for creating advanced materials with tailored properties.

Application Example: Polymer Synthesis
Researchers have successfully used this compound in the formulation of polymeric materials that exhibit enhanced thermal stability and mechanical strength. These materials have potential applications in coatings and adhesives .

Biochemistry

In biochemistry, this compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its structural characteristics allow it to act as an inhibitor or modulator of specific enzymes.

Research Insight: Enzyme Inhibition
A study focused on the interaction of this compound with specific enzymes involved in metabolic pathways demonstrated its potential as an inhibitor. The results indicated that it could modulate enzyme activity effectively, providing insights into its role as a biochemical probe .

Mechanism of Action

The mechanism of action of (2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares core structural features with other pyrazole- and acrylate-containing molecules. Below is a comparative analysis with structurally related compounds:

Compound Name Core Structure Substituents Key Features
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid Phenyl-acrylic acid + pyrazole 4-methoxy, 3,4,5-trimethylpyrazole High lipophilicity due to methyl groups; potential for anisotropic packing .
(2E)-3-(1,5-Dimethyl-1H-pyrazol-4-yl)acrylic acid (CAS: 108354-78-5) Pyrazole-acrylic acid 1,5-dimethylpyrazole Reduced steric hindrance; lower molecular weight (248.3 g/mol vs. ~370 g/mol).
4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethylpyrazol-3-one Pyrazol-3-one + Schiff base 2-hydroxy-3-methoxybenzylidene Enhanced hydrogen-bonding capacity; antimicrobial activity reported .
(4Z)-4-[(2E)-1-Hydroxy-3-(4-methoxyphenyl)prop-2-enylidene]-3-methylpyrazol-5-one Pyrazol-5-one + enol ether 4-methoxyphenyl, hydroxyprop-enylidene Extended conjugation; potential photophysical applications .

Key Observations :

  • Lipophilicity : The trimethylpyrazole group in the target compound increases hydrophobicity compared to dimethylpyrazole analogs, which may enhance membrane permeability but reduce aqueous solubility.
  • Bioactivity : Pyrazol-3-one derivatives (e.g., ) exhibit antimicrobial properties, suggesting the target compound could share similar activity if tested.
  • Crystallography : Related compounds (e.g., ) were resolved using SHELX and WinGX , methods applicable to the target’s structural analysis.
Physicochemical Properties

Comparative physicochemical data are inferred from structural analogs:

Property Target Compound (2E)-3-(1,5-Dimethylpyrazol-4-yl)acrylic acid 4-Amino-1,5-dimethylpyrazol-3-one
Molecular Weight (g/mol) ~370 (estimated) 248.3 273.3
logP (Predicted) ~3.5 (high due to trimethyl groups) 1.8 2.1
Hydrogen Bond Acceptors 5 4 4
Rotatable Bonds 5 3 2

Implications :

  • The target compound’s higher logP suggests superior lipid solubility, advantageous for crossing biological barriers but challenging for formulation.
  • Increased rotatable bonds may reduce crystallinity, complicating purification .

Biological Activity

(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole moiety that is often associated with various pharmacological effects. The following sections will delve into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol

This compound features an acrylic acid backbone substituted with a methoxy group and a pyrazole derivative, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

1. Anti-inflammatory Activity

Studies have shown that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, the presence of the pyrazole ring is often linked to inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

2. Antioxidant Effects

The compound has been evaluated for its antioxidant capabilities. Research indicates that it may reduce oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defenses .

3. Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. Its structural components are known to interact with various cellular pathways involved in cancer progression, potentially inhibiting tumor growth .

Case Study 1: Anti-inflammatory Mechanism

A study conducted on related pyrazole derivatives demonstrated their ability to significantly reduce inflammation in animal models of arthritis. The compounds were shown to inhibit COX enzymes effectively at low doses, suggesting a promising therapeutic application for inflammatory diseases .

Case Study 2: Antioxidant Activity

In vitro assays showed that this compound exhibited a strong capacity to scavenge DPPH radicals, indicating potent antioxidant activity. The IC50 value was reported at concentrations comparable to well-known antioxidants like ascorbic acid .

Case Study 3: Anticancer Properties

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound showed selective toxicity towards cancer cells while sparing normal cells .

Data Table: Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of COX and LOX
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis in cancer cells

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield RangeReference
Pyrazole alkylationHydrazine + 1,3-diketone, AlCl₃ catalysis60-75%
Acrylic acid activationTriphosgene, CH₂Cl₂, 0°C → RT70-85%
Coupling reactionPyrazole-CH₂Br + Methoxyphenylacrylic acid50-65%

What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the (E)-configuration of the acrylic acid moiety and substitution patterns on the pyrazole ring .
  • Infrared Spectroscopy (IR) : Identification of carboxylic acid (C=O, ~1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. Table 2: Representative Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 8.2 (d, J=16 Hz, CH=CH), δ 3.8 (s, OCH₃)
¹³C NMRδ 167.5 (COOH), δ 55.2 (OCH₃)
IR1695 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O)

How can reaction conditions be optimized to improve synthetic yield?

Answer:
Optimization strategies include:

  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) enhance pyrazole alkylation efficiency .
  • Temperature Control : Low temperatures (0–5°C) during acyl chloride formation minimize side reactions .
  • Purification Methods : Column chromatography with gradient elution (hexane/ethyl acetate) isolates intermediates effectively .

Advanced Tip : Use continuous flow reactors for scalable and reproducible synthesis of intermediates, reducing batch-to-batch variability .

How should researchers address contradictory data in biological activity assays involving this compound?

Answer:
Contradictions may arise from:

  • Impurity Profiles : Trace solvents or unreacted intermediates (e.g., residual chlorides) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
  • Solvent Effects : Biological activity varies with solvent polarity (e.g., DMSO vs. aqueous buffers). Standardize solvent systems across assays .
  • Structural Analogues : Compare activity with derivatives lacking the pyrazole or methoxy group to isolate functional contributors .

What is the mechanistic role of the pyrazole-methyl group in this compound’s reactivity?

Answer:
The 3,4,5-trimethylpyrazole moiety:

  • Enhances Lipophilicity : Methyl groups increase membrane permeability, critical for cellular uptake in bioactivity studies .
  • Modulates Electronic Effects : Electron-donating methyl groups stabilize intermediates during nucleophilic acyl substitution .
  • Steric Hindrance : Influences regioselectivity in coupling reactions, favoring para-substitution on the phenyl ring .

How can computational methods aid in understanding this compound’s structure-activity relationships (SAR)?

Answer:

  • Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using PyRx or AutoDock .
  • QSAR Modeling : Correlate substituent electronegativity or steric parameters with observed bioactivity .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

Q. Table 3: Comparison with Analogues

CompoundLogPBioactivity (IC₅₀)Reference
(E)-3-(4-Methoxyphenyl)acrylic acid1.8>100 µM
Target Compound3.112.5 µM
Pyrazole-free analogue2.445 µM

What are the challenges in scaling up the synthesis of this compound?

Answer:
Key challenges include:

  • Intermediate Stability : Acyl chlorides are moisture-sensitive; use anhydrous conditions and inert atmospheres .
  • Byproduct Formation : Optimize stoichiometry to minimize di-alkylated pyrazole byproducts .
  • Cost Efficiency : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., Ni) for large-scale coupling .

How does the methoxy group influence the compound’s spectroscopic and chemical properties?

Answer:
The methoxy group:

  • Shields Reactive Sites : Reduces oxidation of the phenyl ring during storage .
  • Alters Solubility : Increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF) .
  • Affects NMR Shielding : Deshields adjacent protons, causing distinct splitting patterns in aromatic regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-{4-methoxy-3-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.